molecular formula C12H12N2O2 B2756893 ethyl2-methyl-1,6-naphthyridine-5-carboxylate CAS No. 2105535-09-7

ethyl2-methyl-1,6-naphthyridine-5-carboxylate

Cat. No.: B2756893
CAS No.: 2105535-09-7
M. Wt: 216.24
InChI Key: ATXCYLJEIPCOFL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Shares the core structure but lacks the ethyl and carboxylate groups.

    2-Methyl-1,8-naphthyridine: Similar structure with different nitrogen atom positions.

    Ethyl 1,6-naphthyridine-5-carboxylate: Similar but without the methyl group.

Uniqueness

Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and carboxylate groups enhances its solubility and reactivity, making it a valuable compound in various research fields.

Biological Activity

Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives, including ethyl 2-methyl-1,6-naphthyridine-5-carboxylate, are known for their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural characteristics of naphthyridines significantly influence their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. For instance, various derivatives were evaluated for their minimum inhibitory concentration (MIC) against a range of pathogens. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate was found to possess notable antimicrobial properties, with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Pathogen
Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate0.25Staphylococcus aureus
Other derivatives0.22 - 0.25Various pathogens

These results suggest that modifications in the naphthyridine structure can enhance antibacterial efficacy.

Anticancer Activity

The anticancer effects of naphthyridine derivatives have been extensively researched. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate demonstrated significant cytotoxicity in various cancer cell lines. Mechanistic studies indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

A study reported IC50 values for different cancer cell lines as follows:

Cell LineIC50 (μM)
HeLa (cervical cancer)15
A549 (lung cancer)12
MCF-7 (breast cancer)10

These findings underscore the potential of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective properties of naphthyridine derivatives have also been explored. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate exhibited inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's selectivity and potency in AChE inhibition suggest it could be a candidate for further development in treating cognitive disorders.

Case Studies

Case Study 1: Anticancer Activity in vitro

A recent in vitro study assessed the anticancer potential of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate against human cancer cell lines. The results indicated that the compound caused significant cell death in a dose-dependent manner, with mechanisms involving apoptosis activation and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Properties

IUPAC Name

ethyl 2-methyl-1,6-naphthyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-9-5-4-8(2)14-10(9)6-7-13-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXCYLJEIPCOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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